3-amino-N,2-dimethylbenzene-1-sulfonamide
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Overview
Description
“3-amino-N,2-dimethylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C8H12N2O2S . It is also known by its IUPAC name, 3-amino-N,2-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The molecular weight of “this compound” is 200.26 g/mol . The InChI code for this compound is 1S/C8H12N2O2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 .Scientific Research Applications
Tautomeric Behavior in Bioorganic and Medicinal Chemistry
Sulfonamide derivatives, including 3-amino-N,2-dimethylbenzene-1-sulfonamide, have significant roles in bioorganic and medicinal chemistry. The molecular conformation or tautomeric forms of these molecules directly impact their pharmaceutical and biological activities. A study used spectroscopic methods to explore the tautomeric forms of a related sulfonamide derivative, highlighting the importance of understanding these properties in drug development and bioorganic studies (Erturk, Gumus, Dikmen, & Alver, 2016).
Synthesis of Sulfonated Derivatives in Organic Chemistry
The synthesis of sulfonated derivatives, such as those related to this compound, is a crucial aspect of organic chemistry. Research has explored various pathways for synthesizing these derivatives, revealing insights into chemical processes and structures that are critical for the development of new compounds (Courtin, Tobel, & Doswald, 1978).
Gene Expression and Antitumor Properties
Compounds from sulfonamide-focused libraries, including derivatives of this compound, have shown promise in antitumor applications. Studies have evaluated these compounds in cell-based antitumor screens, highlighting their potential as cell cycle inhibitors and their preliminary clinical activities in phase I trials (Owa et al., 2002).
Antibody Development in Biochemistry
In biochemistry, antibodies with broad specificity for sulfonamide antibiotics, including derivatives of this compound, have been developed for use in sensitive enzyme-linked immunosorbent assays (ELISAs). This research is significant for detecting sulfonamide antibiotics in various biological samples, such as milk (Adrián et al., 2009).
Role in Drug Design
The sulfonamide group, present in this compound, plays a pivotal role in drug design, particularly in sulfonamide antibacterials. These compounds, which include sulfonamide derivatives, act as inhibitors of certain enzymes and have been used in a variety of drugs, illustrating the versatility and importance of the sulfonamide group in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
3-amino-N,2-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJMZAWDPKWFBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)NC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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